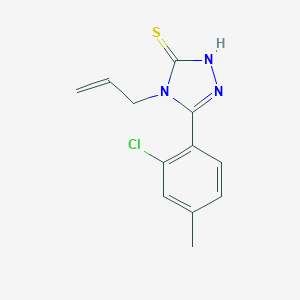
4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol (4A5C4M) is a new and novel compound that has recently been developed for use in scientific research. It has been used in a variety of applications, ranging from biochemical and physiological studies to lab experiments. 4A5C4M is a small molecule that can be synthesized in a relatively straightforward manner and has a number of advantages over other compounds of similar structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
4-Allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been utilized in the synthesis of novel compounds. For instance, it has been used to create Schiff bases containing a 1,2,4-triazole ring. These Schiff bases have been characterized using IR, NMR spectroscopy, and elemental analyses, highlighting their unique structural features (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010). Additionally, a variety of 1,2,4-triazoles and their Schiff and Mannich base derivatives have been synthesized, demonstrating the versatility of these compounds in chemical synthesis (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Corrosion Inhibition
This compound has also shown potential as a corrosion inhibitor. Studies have explored its effectiveness in protecting mild steel in acidic solutions. Electrochemical impedance spectroscopy and scanning electron microscopy have been used to demonstrate the protective properties of these triazole-thiols on metal surfaces (Orhan, Ercan, Koparir, & Soylemez, 2012).
Antimicrobial and Antitumor Activity
Some derivatives of 4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol have been evaluated for their antimicrobial activities. These studies provide insights into the potential therapeutic applications of these compounds (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016). Furthermore, the synthesis and investigation of 4,5-substituted 4H-1,2,4-triazole-3-thiols have revealed some derivatives with antitumor activity, demonstrating their relevance in medicinal chemistry (Kaldrikyan, Minasyan, & Melik-Ogandzhanyan, 2013).
Eigenschaften
IUPAC Name |
3-(2-chloro-4-methylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3S/c1-3-6-16-11(14-15-12(16)17)9-5-4-8(2)7-10(9)13/h3-5,7H,1,6H2,2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLJBOBKQPCCCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=S)N2CC=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

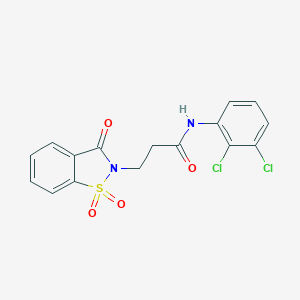
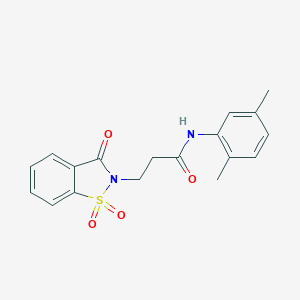
![4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B479641.png)
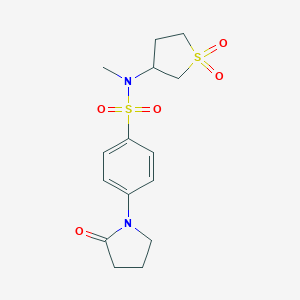
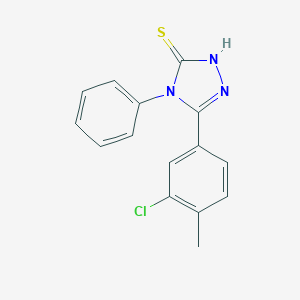
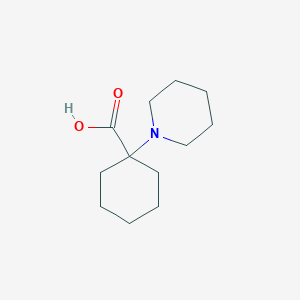
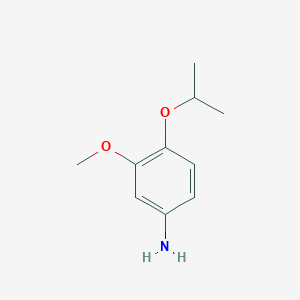
![1-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methylthiourea](/img/structure/B479688.png)
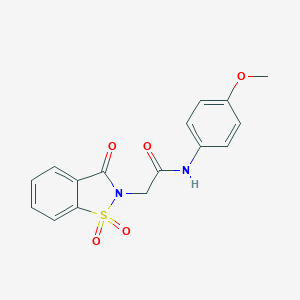
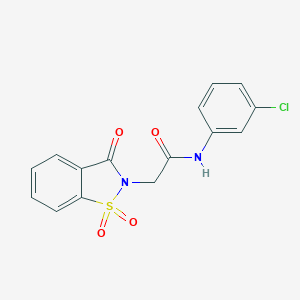
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B479732.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(3-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B479795.png)
![2-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B479804.png)
![2-(3-chloro-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B479814.png)